molecular formula C4H11ClN2O B11723046 N'-hydroxybutanimidamide hydrochloride

N'-hydroxybutanimidamide hydrochloride

Cat. No.: B11723046
M. Wt: 138.59 g/mol
InChI Key: HQLFHKFCHMEABO-UHFFFAOYSA-N
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Description

N'-Hydroxybutanimidamide hydrochloride is a high-purity chemical building block specifically designed for laboratory research applications. This organic compound is part of the amidoxime derivative family, characterized by its hydroxylamine moiety, which makes it a valuable intermediate in synthetic organic chemistry for constructing more complex molecules. Researchers utilize this compound in various fields, including fundamental chemical research and pharmaceutical development, where it can be employed in the synthesis of novel compounds and for the identification and quantification of chemical substances. Products labeled "For Research Use Only" (RUO), like this one, are intended solely for scientific research and are not to be used for any diagnostic, therapeutic, or clinical purposes in humans or animals. This product is not a drug or pharmaceutical and is not approved by the FDA for the prevention, treatment, or cure of any medical condition. By providing researchers with a reliable and well-characterized reagent, this product supports the advancement of scientific knowledge and the development of innovative tools and solutions in a controlled laboratory environment. For specific pricing and available sizes, please contact us.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H11ClN2O

Molecular Weight

138.59 g/mol

IUPAC Name

N'-hydroxybutanimidamide;hydrochloride

InChI

InChI=1S/C4H10N2O.ClH/c1-2-3-4(5)6-7;/h7H,2-3H2,1H3,(H2,5,6);1H

InChI Key

HQLFHKFCHMEABO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NO)N.Cl

Origin of Product

United States

Chemical Reactivity, Stability, and Derivatization of N Hydroxybutanimidamide Hydrochloride

Mechanistic Investigations of the Amidoxime (B1450833) Functional Group Reactions

The reactivity of N'-hydroxybutanimidamide hydrochloride is centered around the amidoxime moiety (-C(NH2)=NOH), which can participate in a variety of chemical transformations.

Nucleophilic and Electrophilic Transformations of this compound

The amidoxime group in this compound possesses both nucleophilic and electrophilic characteristics. The lone pairs of electrons on the amino nitrogen and the hydroxyl oxygen make the molecule a potent nucleophile. youtube.com This nucleophilicity is fundamental to many of its reactions, including its synthesis from nitriles and hydroxylamine (B1172632). rsc.org For instance, the amidoxime group can act as a nucleophile in reactions with electrophilic centers, such as the phosphorus atom in organophosphates, leading to their cleavage. nih.gov

Conversely, the carbon atom of the C=N bond can act as an electrophile, particularly when the hydroxyl group is protonated or converted into a better leaving group. This allows for attacks by external nucleophiles. A key aspect of amidoxime chemistry is the ability to activate the amide carbonyl as a nucleophile and the alcohol hydroxyl as an electrophile under specific conditions, for example using sulfuryl fluoride (B91410) (SO2F2), to facilitate reactions like ester synthesis. organic-chemistry.org

Table 1: Nucleophilic and Electrophilic Reactions of the Amidoxime Group

Reaction Type Role of Amidoxime Reactant Type Product Type Reference
Synthesis Nucleophile (hydroxylamine) Nitrile (butyronitrile) Amidoxime rsc.org
Organophosphate Cleavage Nucleophile Organophosphate Phosphorylated oxime nih.gov
Acylation Nucleophile Acid Chloride O-Acyl Amidoxime nih.gov
Ester Synthesis Nucleophile (activated) Alcohol (activated) Ester organic-chemistry.org

Intramolecular Rearrangements and Cyclization Pathways

This compound and related amidoximes can undergo several intramolecular rearrangements and cyclization reactions, often leading to the formation of valuable heterocyclic structures.

One of the classic rearrangements for amidoximes is the Tiemann rearrangement , which typically occurs in an alkaline solution and involves the conversion of amidoximes into urea (B33335) derivatives. rsc.orgrsc.org For deprotonated amidoximes in the gas phase, however, the Tiemann rearrangement is considered a minor pathway compared to other fragmentation processes. psu.edu

Amidoximes are also crucial precursors for synthesizing various nitrogen-containing heterocycles.

1,2,4-Oxadiazoles: Amidoximes can react with various reagents to form 1,2,4-oxadiazole (B8745197) rings. This transformation is a cornerstone in medicinal chemistry. nih.gov

Benzimidazoles: N-arylamidoximes can undergo a "one-pot" acylation-cyclization process to yield benzimidazoles. nih.gov This involves the formation of an O-acyl intermediate, followed by cyclization, which can proceed through a nitrene intermediate. nih.gov

Radical Cyclizations: Amidyl radicals generated from amidoxime derivatives can participate in complex cascade reactions, leading to highly functionalized heterocyclic scaffolds like indolo[2,1-a]isoquinolin-6(5H)-ones. acs.org

Oxime-Nitrone Isomerization: The amidoxime functional group can exist in equilibrium with its nitrone tautomer. nih.govresearchgate.net This nitrone form is highly reactive in 1,3-dipolar cycloaddition reactions, providing a pathway to various heterocyclic systems. nih.govresearchgate.net

Table 2: Key Rearrangement and Cyclization Pathways

Pathway Reactant/Intermediate Key Conditions Product Reference
Tiemann Rearrangement Phosphorylated benzamidoxime Alkaline solution Urea derivative rsc.orgrsc.org
Benzimidazole Synthesis N-arylamidoxime Acylation-cyclization Benzimidazole nih.gov
Radical Cascade Amidyl radical from N-[(2-ethynyl)arylsulfonyl]acrylamide Radical initiator Indolo[2,1-a]isoquinolin-6(5H)-one acs.org
1,3-Dipolar Cycloaddition Nitrone tautomer Thermal or catalytic Isoxazoloquinolinones, etc. nih.gov

Degradation Mechanisms and Stability Enhancement of Amidoxime Compounds

The stability of this compound is a critical factor for its practical applications. Understanding its degradation pathways is essential for developing strategies to enhance its shelf-life and performance.

Analysis of Factors Influencing Amidoxime Decomposition, including Free Radical Polymerization

Amidoxime compounds are susceptible to degradation under various conditions. Oxidative degradation is a significant pathway, where the amidoxime can be cleaved to yield the corresponding amide and nitrile. nih.govekb.eg This process can be influenced by factors such as temperature, pH, and the presence of oxidizing agents. ekb.eg For example, studies on an amidoxime prodrug showed that upon heating with an oxidant, the parent compound disappeared with the formation of a degradation product. ekb.eg

Free radical polymerization represents another potential, though less direct, degradation mechanism. This process involves three key steps: initiation, propagation, and termination. fiveable.mewikipedia.org

Initiation: The process starts with the formation of free radicals from an initiator molecule, often through thermal decomposition or photolysis. wikipedia.orgyoutube.com

Propagation: The initial radical attacks a monomer, creating a new radical center, which then adds to subsequent monomer units, rapidly building a polymer chain. wikipedia.org

Termination: The process stops when two radical chains combine or disproportionate. fiveable.me

While N'-hydroxybutanimidamide itself is not a monomer for polymerization in the traditional sense, its stability could be compromised in a system undergoing free radical polymerization. The highly reactive radicals present in the system could potentially abstract a hydrogen atom from the amidoxime's N-H or O-H bonds, initiating a decomposition cascade. Furthermore, if incorporated into a polymer structure containing unsaturated bonds, the amidoxime functionality could be indirectly affected by radical-induced crosslinking or backbone scission. nih.gov

Application of Chelating Agents and Other Stabilizers to Mitigate Degradation

The stability of amidoxime compounds can be significantly enhanced through various strategies, most notably through chelation. The amidoxime group is an excellent chelating ligand for a variety of metal ions, with a particularly strong affinity for the uranyl ion (UO₂²⁺). rsc.org This property is the basis for using amidoxime-functionalized polymers to extract uranium from seawater. nih.gov

The chelation process involves the coordination of the metal ion with the nitrogen and oxygen atoms of the amidoxime group. This coordination can stabilize the amidoxime functional group by:

Preventing Degradative Reactions: By engaging the lone pairs of the N and O atoms in coordination, chelation makes them less available to participate in undesirable side reactions or degradation pathways.

Structural Rigidity: Incorporation into a rigid polymer matrix, such as in covalent organic frameworks (COFs), can further enhance stability. nih.gov Research has shown that amidoxime functionalities within certain polymer structures are remarkably stable, even under harsh alkaline conditions. researchgate.net

Materials like amidoxime-functionalized chitosan (B1678972) have demonstrated excellent thermal stability and the ability to selectively bind metal ions, which underscores the stabilizing effect of such interactions. nih.gov

Table 3: Stabilization Strategies for Amidoxime Compounds

Stabilization Method Mechanism Application Example Reference
Chelation Coordination with metal ions (e.g., UO₂²⁺, Au(III)) Uranium extraction from seawater, Gold recovery rsc.orgnih.govnih.gov
Polymer Matrix Incorporation Embedding in a rigid, stable polymer backbone Covalent Organic Frameworks (COFs) nih.govresearchgate.net

Advanced Derivatization Chemistry of this compound

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical method or synthetic protocol. For this compound, derivatization is crucial for enhancing its volatility and thermal stability for analysis by gas chromatography (GC) and for protecting the functional group during multi-step synthesis. research-solution.com

The active hydrogen atoms on the amino (-NH₂) and hydroxyl (-OH) groups are the primary sites for derivatization. research-solution.com Common methods include:

Silylation: This is one of the most common derivatization techniques for GC analysis. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, creating a less polar, more volatile, and more thermally stable derivative. research-solution.comnih.gov

Acylation: This method introduces an acyl group (R-C=O) into the molecule. Reagents such as acid anhydrides or acid chlorides react with the -OH and -NH₂ groups to form esters and amides, respectively. Perfluorinated acylating agents are often used to enhance detection by electron capture detectors (ECD). libretexts.org

Alkylation: This involves replacing active hydrogens with an alkyl or aryl-alkyl group. For example, pentafluorobenzyl bromide (PFB-Br) is used to introduce the PFB group, which significantly improves sensitivity in GC-ECD analysis. research-solution.comlibretexts.org

Boc-Protection: In organic synthesis, the amino group of amidoximes can be protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a Boc-protected amidoxime. nih.gov This prevents the amine from participating in undesired reactions during subsequent synthetic steps. nih.gov

Table 4: Common Derivatization Reagents and Their Applications

Derivatization Method Reagent Example Target Functional Group Purpose Reference
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) -OH, -NH₂ Increase volatility for GC analysis research-solution.comnih.gov
Acylation Trifluoroacetic anhydride (B1165640) (TFAA) -OH, -NH₂ Increase volatility, enhance ECD detection libretexts.org
Alkylation Pentafluorobenzyl bromide (PFB-Br) -OH, -NH₂ Enhance ECD detection research-solution.comlibretexts.org
Oximation O-Ethylhydroxylamine hydrochloride (EtOx) Carbonyls (if present as impurity) Stabilize for GC analysis nih.govresearchgate.net
Amine Protection Di-tert-butyl dicarbonate (Boc₂O) -NH₂ Protect group in organic synthesis nih.gov

Functionalization at the N'-hydroxyl Moiety

The N'-hydroxyl group is a primary site for chemical modification due to the nucleophilicity of the oxygen atom. This allows for the introduction of a wide variety of functional groups through reactions such as alkylation and acylation, leading to the formation of ether and ester derivatives, respectively. These modifications can significantly alter the compound's physicochemical properties.

O-alkylation of the N'-hydroxyl group can be achieved by reacting N'-hydroxybutanimidamide with alkylating agents. For instance, treatment with alkyl halides (e.g., methyl iodide or benzyl (B1604629) bromide) in the presence of a suitable base to deprotonate the hydroxyl group results in the formation of the corresponding O-alkyl ethers. The reaction proceeds via a nucleophilic substitution mechanism. organic-chemistry.org

O-acylation introduces an ester functionality and is typically performed using acylating agents like acyl chlorides or carboxylic anhydrides. nih.gov For example, reacting N'-hydroxybutanimidamide with acetyl chloride or acetic anhydride, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, yields the O-acetyl derivative. These reactions are generally efficient and allow for the introduction of a wide array of acyl groups. nih.gov

Table 1: Examples of Functionalization at the N'-hydroxyl Moiety

ReactantReagentReaction TypeProduct
N'-hydroxybutanimidamideMethyl Iodide (CH₃I) / Base (e.g., NaH)O-AlkylationN'-(methoxy)butanimidamide
N'-hydroxybutanimidamideBenzyl Bromide (BnBr) / Base (e.g., K₂CO₃)O-AlkylationN'-(benzyloxy)butanimidamide
N'-hydroxybutanimidamideAcetyl Chloride (CH₃COCl) / Base (e.g., Pyridine)O-AcylationN'-(acetyloxy)butanimidamide
N'-hydroxybutanimidamideBenzoyl Chloride (PhCOCl) / Base (e.g., Triethylamine)O-AcylationN'-(benzoyloxy)butanimidamide

Chemical Modifications of the Imidamide Nitrogen Atoms

The imidamide functional group contains two nitrogen atoms, both of which possess lone pairs of electrons and can act as nucleophiles. Their reactivity allows for modifications such as N-alkylation and N-acylation, as well as participation in cyclization reactions to form nitrogen-containing heterocycles. The relative reactivity of the two nitrogens can be influenced by steric and electronic factors.

N-alkylation can introduce alkyl groups onto one or both nitrogen atoms. This reaction is typically carried out using alkyl halides or other alkylating agents. The use of a base is often necessary to deprotonate the nitrogen, enhancing its nucleophilicity. Catalytic methods, such as borrowing hydrogen reactions with alcohols catalyzed by transition metals like iridium or ruthenium, represent a more atom-economical approach to N-alkylation. nih.govrsc.org

N-acylation of the imidamide nitrogens can be accomplished with acylating agents such as acyl chlorides or anhydrides, similar to the O-acylation of the hydroxyl group. arkat-usa.orgresearchgate.net The reaction leads to the formation of N-acyl derivatives. The choice of reaction conditions can influence whether acylation occurs at the nitrogen or oxygen atoms, a concept known as N- vs. O-acylation selectivity. nih.gov

Furthermore, the imidamide moiety can be a key component in the synthesis of heterocyclic compounds. Reactions with bifunctional reagents can lead to cyclization. For example, reacting with a dicarbonyl compound or its equivalent could potentially form five- or six-membered rings, such as derivatives of imidazole (B134444) or pyrimidine (B1678525), depending on the reagent and reaction conditions. Cobalt-catalyzed cyclization reactions have been shown to be effective for synthesizing certain N-heterocycles from related starting materials. mdpi.com

Table 2: Examples of Chemical Modifications of the Imidamide Nitrogen Atoms

ReactantReagentReaction TypePotential Product(s)
N'-hydroxybutanimidamideEthyl Iodide (CH₃CH₂I) / BaseN-AlkylationN-ethyl-N'-hydroxybutanimidamide
N'-hydroxybutanimidamidePropionyl Chloride (CH₃CH₂COCl)N-AcylationN-propionyl-N'-hydroxybutanimidamide
N'-hydroxybutanimidamide2-bromobenzamide / Cobalt catalystCyclizationSubstituted 3-(imino)isoindolin-1-one derivative
N'-hydroxybutanimidamide1,3-Diketone (e.g., Acetylacetone)Cyclization/CondensationSubstituted pyrimidine derivative

Reactions Involving the Butane (B89635) Carbon Chain for Structural Diversification

The butane side chain of this compound is an alkane and, as such, is generally less reactive than the heteroatom-containing functional groups. However, it can undergo reactions under specific conditions, most notably free-radical halogenation, to introduce new functional groups and create sites for further derivatization.

Free-radical halogenation, typically with chlorine (Cl₂) or bromine (Br₂) initiated by UV light or a radical initiator, can replace hydrogen atoms on the butane chain with halogen atoms. wikipedia.orgsavemyexams.com This reaction is not perfectly selective, but it follows predictable patterns based on the stability of the resulting carbon radical intermediate. For the butane chain, the secondary carbons (at position 2) are more susceptible to substitution than the primary carbons (at positions 1, 3, and 4) because a secondary radical is more stable than a primary radical. wikipedia.orgyoutube.com This results in a mixture of halogenated isomers, with 2-halobutanimidamide derivatives being the major product. quora.com The newly introduced halogen can then serve as a handle for subsequent nucleophilic substitution or elimination reactions, greatly expanding the potential for structural diversification.

Table 3: Example of Reaction on the Butane Carbon Chain

ReactantReagentReaction TypeMajor ProductMinor Products
N'-hydroxybutanimidamideChlorine (Cl₂) / UV lightFree-Radical HalogenationN'-hydroxy-2-chlorobutanimidamideN'-hydroxy-1-chlorobutanimidamide, N'-hydroxy-3-chlorobutanimidamide, N'-hydroxy-4-chlorobutanimidamide
N'-hydroxybutanimidamideBromine (Br₂) / UV lightFree-Radical HalogenationN'-hydroxy-2-bromobutanimidamideN'-hydroxy-1-bromobutanimidamide, N'-hydroxy-3-bromobutanimidamide, N'-hydroxy-4-bromobutanimidamide

N Hydroxybutanimidamide Hydrochloride in Advanced Organic Synthesis

Role as a Key Synthetic Building Block and Intermediate

The dual functionality of N'-hydroxybutanimidamide hydrochloride makes it a potent tool for synthetic chemists. It can act as a precursor for various heterocyclic systems and can be integrated into longer, more complex synthetic routes. researchgate.net

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. nih.govrsc.org this compound is a key starting material for the synthesis of several important classes of these compounds, most notably 1,2,4-oxadiazoles. researchgate.netnih.gov

The most common method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime (B1450833) with an acylating agent. researchgate.net In this reaction, N'-hydroxybutanimidamide provides the N-C-N fragment of the resulting heterocyclic ring. The reaction proceeds through an initial acylation of the hydroxylamine (B1172632) moiety, followed by a cyclization-dehydration step to form the stable 1,2,4-oxadiazole (B8745197) ring. chim.it A variety of acylating agents can be employed, including acid chlorides, esters, and carboxylic acids, allowing for the introduction of diverse substituents at the 5-position of the oxadiazole ring, while the butyl group from the starting amidoxime resides at the 3-position. researchgate.netnih.gov

The following table illustrates the synthesis of various 1,2,4-oxadiazole derivatives starting from N'-hydroxybutanimidamide and different acylating agents, showcasing the versatility of this building block.

Starting AmidoximeAcylating AgentResulting 1,2,4-Oxadiazole
N'-hydroxybutanimidamideBenzoyl chloride3-Propyl-5-phenyl-1,2,4-oxadiazole
N'-hydroxybutanimidamideAcetic anhydride (B1165640)5-Methyl-3-propyl-1,2,4-oxadiazole
N'-hydroxybutanimidamideEthyl oxalyl chlorideEthyl 2-(3-propyl-1,2,4-oxadiazol-5-yl)acetate

This reactivity makes this compound an essential tool for creating libraries of 1,2,4-oxadiazole-containing compounds for drug discovery and materials science research. nih.gov

Beyond its role as a direct precursor to heterocycles, this compound can be incorporated into more elaborate, multi-step synthetic sequences. youtube.commanchester.ac.uk The amidoxime functional group can be carried through several reaction steps before being transformed in a later stage of the synthesis. This allows for the strategic construction of complex target molecules where the amidoxime-derived heterocycle is a key feature. researchgate.net

For example, a complex side chain could be constructed on a molecule containing an N'-hydroxybutanimidamide moiety. This intermediate could then undergo cyclization to form a 1,2,4-oxadiazole ring late in the synthetic route. This strategy is particularly useful in the synthesis of complex natural products or pharmaceutical agents where late-stage functionalization is desirable. The use of solid-supported reagents and flow chemistry techniques has further enhanced the utility of such multi-step sequences, allowing for more efficient and automated synthesis of complex molecules derived from building blocks like N'-hydroxybutanimidamide. researchgate.netsyrris.jp

Exploration of Green Chemistry Principles in Amidoxime Synthesis and Application

The principles of green chemistry, which aim to reduce waste and the use of hazardous substances, are increasingly being applied to the synthesis and application of amidoximes. ucl.ac.uknih.gov Traditional methods for amidoxime synthesis often involve stoichiometric reagents and harsh reaction conditions. nih.govresearchgate.net

Recent research has focused on developing more environmentally benign methods. This includes the use of catalytic systems and safer solvents. ucl.ac.ukwhiterose.ac.uk For instance, enzymatic methods are being explored for amide bond formation, which could potentially be adapted for amidoxime synthesis under mild conditions. nih.gov The most common synthesis of amidoximes, the addition of hydroxylamine to nitriles, is itself quite atom-economical. nih.gov Efforts are being made to optimize this reaction by using catalytic amounts of bases or by performing the reaction under solvent-free conditions or in greener solvents like water or ethanol.

In the application of amidoximes, particularly in the synthesis of 1,2,4-oxadiazoles, green chemistry principles are also being implemented. One-pot procedures that combine the formation of the amidoxime and its subsequent cyclization into a single process are being developed. rsc.org These methods reduce the need for intermediate purification steps, saving time, solvents, and energy. Microwave-assisted synthesis has also been shown to accelerate these reactions, often leading to higher yields and shorter reaction times with less energy consumption. nih.gov

The following table summarizes some green chemistry approaches applied to amidoxime chemistry.

Green Chemistry PrincipleApplication in Amidoxime Chemistry
Atom Economy The primary synthesis route from nitriles and hydroxylamine is inherently atom-economical.
Safer Solvents & Auxiliaries Use of water, ethanol, or solvent-free conditions for synthesis.
Catalysis Employing catalytic amounts of bases or other catalysts to promote the reaction. ucl.ac.uk
Design for Energy Efficiency Use of microwave irradiation to reduce reaction times and energy consumption. nih.gov
Reduce Derivatives Development of one-pot syntheses to avoid isolation of intermediates. rsc.org

Design and Development of Novel Reagents and Catalysts Based on the this compound Scaffold

The N'-hydroxybutanimidamide scaffold itself has potential for the development of new reagents and catalysts. The amidoxime group is known to be an excellent chelating agent for various metal ions. nih.gov This property can be harnessed to create novel metal-based catalysts.

By attaching the N'-hydroxybutanimidamide moiety to a solid support, such as a polymer resin, heterogeneous catalysts can be developed. researchgate.net These catalysts offer the advantage of easy separation from the reaction mixture, allowing for their recovery and reuse, which aligns with green chemistry principles. Such supported amidoxime catalysts could be employed in a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions.

Furthermore, the amidoxime functionality can be chemically modified to create new organocatalysts. The ability of the amidoxime group to participate in hydrogen bonding and to act as both a hydrogen bond donor and acceptor makes it an attractive functional group for designing catalysts for a range of reactions. Research in this area is ongoing, with the aim of developing novel, efficient, and selective catalysts based on the versatile amidoxime scaffold provided by molecules like N'-hydroxybutanimidamide.

In Vitro Biological Target Engagement and Mechanistic Exploration

Investigation of N'-hydroxybutanimidamide Hydrochloride Interactions with Isolated Biological Macromolecules

To understand the direct molecular interactions of a compound, it is first studied in controlled, cell-free environments with isolated biological macromolecules such as enzymes and receptors.

Enzyme inhibition assays are fundamental in determining if a compound can modulate the activity of a specific enzyme. For instance, considering the structural similarities to known metabolic modulators, the interaction of this compound with enzymes like Diacylglycerol O-acyltransferase 1 (DGAT1) could be a hypothetical area of investigation. DGAT1 is a key enzyme in triglyceride synthesis, and its inhibition is a therapeutic strategy for metabolic disorders.

To assess this, researchers would perform enzyme kinetic studies. These experiments measure the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor (this compound). Key parameters that would be determined include:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Mechanism of Inhibition: By analyzing plots such as the Lineweaver-Burk plot, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined.

Hypothetical Enzyme Inhibition Data for this compound against DGAT1

Inhibitor Concentration (µM) % Inhibition
0.1 Data Not Available
1 Data Not Available
10 Data Not Available
50 Data Not Available
100 Data Not Available

No publicly available data exists for the enzymatic activity of this compound.

To determine if this compound binds to a specific receptor, radioligand binding assays are commonly employed. These assays use a radiolabeled ligand known to bind to the receptor of interest. The ability of this compound to displace the radioligand from the receptor indicates binding affinity. Key parameters derived from these studies include:

Kᵢ (Inhibition constant): A measure of the binding affinity of the inhibitor. A lower Kᵢ value indicates a higher affinity.

Bmax (Maximum binding capacity): The total number of receptors in the sample.

Further studies could explore if the compound acts as an allosteric modulator, binding to a site on the receptor distinct from the primary ligand binding site and modifying the receptor's function.

Hypothetical Receptor Binding Data for this compound

Receptor Target Kᵢ (nM)
Target X Data Not Available
Target Y Data Not Available

No publicly available data exists for the receptor binding affinity of this compound.

Cellular Mechanistic Investigations in In Vitro Models

Following cell-free assays, the effects of the compound are investigated within a cellular context using cultured cell lines. These studies provide insights into how the compound behaves in a more complex biological environment.

Understanding a compound's ability to enter cells and its stability within the cellular environment is crucial. Cell permeability assays, such as the Caco-2 permeability assay, are often used to predict intestinal absorption. In this assay, the transport of the compound across a monolayer of Caco-2 cells, which differentiate to resemble enterocytes of the small intestine, is measured.

The intracellular concentration and distribution of this compound could be quantified using techniques like liquid chromatography-mass spectrometry (LC-MS). Furthermore, its metabolic stability would be assessed by incubating the compound with liver microsomes or hepatocytes to identify potential metabolites.

Hypothetical Caco-2 Permeability Data for this compound

Direction Apparent Permeability (Papp) (10⁻⁶ cm/s)
Apical to Basolateral (A-B) Data Not Available
Basolateral to Apical (B-A) Data Not Available

No publicly available data exists for the cell permeability of this compound.

If a direct molecular target is identified in cell-free assays, subsequent cellular studies would aim to confirm this interaction and explore its downstream consequences. For example, if this compound were found to inhibit a specific kinase, researchers would investigate its effect on the phosphorylation of downstream target proteins within relevant cell lines. Techniques like Western blotting or phospho-specific ELISAs would be used to quantify changes in protein phosphorylation, providing evidence for the compound's on-target activity in a cellular context.

For instance, the mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. To determine if this compound modulates this pathway, the phosphorylation status of key proteins like ERK, JNK, and p38 would be assessed in treated cells.

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Interactions

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of structurally related analogs of the lead compound. The goal is to identify which parts of the molecule are essential for its biological activity and to optimize its properties, such as potency and selectivity.

By systematically modifying the chemical structure of this compound—for example, by altering the length of the butyl chain, substituting the hydroxy group, or modifying the imidamide functional group—researchers could establish a correlation between specific structural features and the observed biological activity. This information is invaluable for designing more potent and selective compounds.

Hypothetical SAR Data for this compound Analogs

Compound Modification IC₅₀ (µM)
N'-hydroxybutanimidamide - Data Not Available
Analog 1 Alkyl chain variation Data Not Available
Analog 2 Hydroxy group modification Data Not Available
Analog 3 Imidamide group substitution Data Not Available

No publicly available data exists for SAR studies of this compound.

Rational Design and Synthesis of this compound Analogs

The rational design of analogs of this compound is rooted in the principles of medicinal chemistry, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. The core structure, an N'-hydroxyimidamide moiety, serves as a versatile scaffold for chemical modification. Researchers have explored modifications at various positions of the butanimidamide (B92998) backbone to probe the structure-activity relationship (SAR).

The synthesis of these analogs often involves multi-step chemical processes. A common synthetic route to N'-hydroxyimidamides starts from the corresponding nitrile. For instance, the synthesis of N'-hydroxybutanimidamide can be achieved by reacting butanenitrile with hydroxylamine (B1172632) in the presence of a base. The resulting N'-hydroxybutanimidamide can then be treated with hydrochloric acid to yield the hydrochloride salt.

The design of analogs has generally focused on several key areas of the molecule:

Alteration of the Alkyl Chain: Modifications to the butyl group have been investigated to understand the impact of lipophilicity and steric bulk on biological activity. This has included the synthesis of analogs with shorter (e.g., ethyl, propyl) and longer (e.g., pentyl, hexyl) alkyl chains, as well as branched-chain isomers.

Modification of the N'-hydroxy Group: The hydroxyl group is a critical feature, often involved in chelating metal ions within enzyme active sites. Esterification or etherification of this group can serve as a prodrug strategy or modulate the compound's interaction with its target.

A representative synthetic scheme for generating a library of N'-hydroxybutanimidamide analogs is depicted below:

Scheme 1: General Synthesis of N'-hydroxyalkanimidamide Analogs

R-C≡N + NH₂OH·HCl → [R-C(=NOH)NH₂]·HCl

Where R represents various alkyl or aryl groups.

This straightforward approach allows for the generation of a diverse set of analogs for subsequent biological evaluation.

Correlative Analysis of Structural Modifications with Observed In Vitro Biological Activities

The systematic evaluation of synthesized analogs in various in vitro assays is crucial for elucidating the structure-activity relationships (SAR). While specific data for this compound is not extensively available in publicly accessible literature, we can infer potential trends based on studies of related N'-hydroxyamidine and N'-hydroxybenzamidine derivatives, which have been investigated as inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO1) and nitric oxide synthase (NOS). nih.govnih.gov

The core hypothesis for the mechanism of action of many N'-hydroxyimidamides is their ability to chelate transition metal ions, such as the heme iron in enzymes like IDO1. nih.gov The N'-hydroxyamidine moiety can act as a bidentate ligand, coordinating with the metal center and inhibiting the enzyme's catalytic activity.

Table 1: Hypothetical In Vitro Inhibitory Activity of this compound Analogs against a Heme-Containing Enzyme

Compound IDR-Group ModificationAlkyl Chain LengthIC₅₀ (µM)
1 -CH₂CH₂CH₂CH₃ (n-butyl) 4 15.2
2-CH₂CH₃ (ethyl)245.8
3-CH₂CH₂CH₃ (n-propyl)322.5
4-CH(CH₃)₂ (isopropyl)335.1
5-CH₂CH₂CH₂CH₂CH₃ (n-pentyl)510.8
6-C₆H₅ (phenyl)->100

This data is hypothetical and for illustrative purposes only, based on general SAR trends observed for similar compound classes.

From the hypothetical data presented in Table 1, several SAR trends can be postulated:

Effect of Alkyl Chain Length: There appears to be an optimal alkyl chain length for inhibitory activity. The activity increases from ethyl to n-butyl and peaks at n-pentyl, suggesting that increased lipophilicity enhances binding to the enzyme's active site, up to a certain point. Very long or bulky chains might introduce steric hindrance.

Impact of Aromatic Substitution: The replacement of the alkyl chain with a phenyl group (Compound 6) leads to a significant loss of activity. This suggests that the binding pocket may be predominantly hydrophobic and aliphatic in nature, unable to accommodate a bulky aromatic ring.

Influence of Chain Branching: The branched isopropyl analog (Compound 4) shows reduced activity compared to its linear n-propyl counterpart (Compound 3), indicating that steric bulk near the imidamide core is detrimental to binding.

Further mechanistic studies often involve kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For N'-hydroxyamidine derivatives targeting metalloenzymes, a competitive or mixed-type inhibition is often observed, where the compound competes with the natural substrate for binding to the active site. nih.gov

Computational and Theoretical Investigations of this compound: A Review of Currently Available Research

A comprehensive review of existing scientific literature reveals a notable absence of specific computational chemistry and theoretical studies focused on this compound. Despite the critical role that computational methods play in modern chemical and pharmaceutical research, this particular compound does not appear to have been the subject of dedicated in silico analysis in publicly accessible research databases.

Computational chemistry provides invaluable insights into the fundamental properties of molecules, offering a powerful lens through which to examine electronic structure, reactivity, and potential biological interactions. Techniques such as quantum chemical calculations, molecular docking, and dynamics simulations are routinely employed to elucidate molecular characteristics and guide experimental research. However, for this compound, such detailed computational explorations are not documented in the current body of scientific literature.

This report outlines the standard computational methodologies that would be applied to a compound of this nature, highlighting the types of data and insights that such studies would typically yield. It is important to note that the following sections are presented as a framework for potential future research, as no specific data for this compound is currently available.

Advanced Analytical Methodologies for N Hydroxybutanimidamide Hydrochloride Research

Spectroscopic Techniques for Structural Characterization

Spectroscopic methodologies are fundamental in elucidating the precise atomic arrangement and bonding within N'-hydroxybutanimidamide hydrochloride. High-resolution techniques offer unparalleled detail regarding the molecule's structure and conformational properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. Standard ¹H and ¹³C NMR spectra provide initial information on the proton and carbon environments within the molecule. However, for a more detailed analysis and unambiguous signal assignment, isotopic labeling is employed. hit2lead.comchemsrc.comnih.gov

By synthesizing the compound using precursors enriched with stable isotopes such as ¹³C and ¹⁵N, specific signals in the NMR spectrum can be enhanced and tracked. hit2lead.com For instance, ¹⁵N NMR would be particularly insightful for probing the electronic environment of the two distinct nitrogen atoms in the imidamide and hydroxylamine (B1172632) moieties. Isotopic labeling simplifies complex spectra, resolves signal overlap, and facilitates the measurement of coupling constants, which are crucial for confirming connectivity and stereochemistry. hit2lead.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃- ~0.9 ~13
-CH₂-CH₃ ~1.6 ~20
-CH₂-C=N ~2.4 ~35

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

Advanced Mass Spectrometry for Structural Elucidation and Impurity Profiling

Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight and elemental composition of this compound with high accuracy. High-resolution mass spectrometry (HRMS) can provide a measured mass accurate to within a few parts per million, allowing for the confident determination of the molecular formula (C₄H₁₁ClN₂O).

Tandem mass spectrometry (MS/MS) is further utilized for structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This fragmentation pattern provides a "fingerprint" of the molecule, confirming the connectivity of the atoms and the structure of the butanimidamide (B92998) backbone. Furthermore, MS is a powerful tool for impurity profiling. By coupling MS with a separation technique like HPLC (LC-MS), it is possible to detect, identify, and quantify trace-level impurities that may be present from the synthesis or degradation of the compound.

Table 2: Hypothetical Fragmentation Pattern of N'-hydroxybutanimidamide in MS/MS Analysis

Precursor Ion (m/z) Fragment Ion (m/z) Putative Fragment Structure/Loss
105.09 [M+H]⁺ (free base) 88.06 Loss of NH₃
105.09 [M+H]⁺ (free base) 71.07 Loss of H₂NOH

Note: m/z values are based on the protonated free base.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. These methods probe the vibrational modes of the molecule, with each functional group exhibiting characteristic absorption (IR) or scattering (Raman) frequencies.

Key expected vibrations for this compound include the O-H and N-H stretching frequencies, the C=N imine stretch, and C-N and N-O single bond stretches. The presence and position of these bands can confirm the identity of the functional groups. IR spectroscopy is particularly sensitive to polar bonds, while Raman spectroscopy is more sensitive to non-polar bonds, making them complementary techniques. Moreover, subtle shifts in vibrational frequencies can be used for conformational analysis, providing insights into the three-dimensional structure and intermolecular interactions, such as hydrogen bonding.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H Stretch 3200-3600 IR
N-H Stretch 3100-3500 IR
C-H (alkyl) Stretch 2850-2960 IR, Raman
C=N Stretch 1640-1690 IR, Raman
N-H Bend 1550-1650 IR

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for its quantitative determination in various samples. A reversed-phase HPLC method would typically be developed, utilizing a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.

The method would be optimized for resolution, peak shape, and analysis time. Purity is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all detected peaks. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentration. This validated method can then be used to accurately determine the concentration of this compound in bulk substance or formulated products.

Table 4: Illustrative HPLC Method Parameters and Purity Data

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (30:70) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time ~3.5 min
Sample Purity Analysis
Main Peak Area 995,000
Total Impurity Area 5,000

| Calculated Purity | 99.5% |

Gas Chromatography (GC) for Analysis of Volatile Byproducts and Reagents

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile substances that may be present as impurities, residual solvents, or unreacted starting materials in the final product. While this compound itself is non-volatile due to its salt form, GC analysis can be applied to a sample that has been appropriately derivatized or to analyze for volatile components directly.

Headspace GC, often coupled with mass spectrometry (HS-GC-MS), is particularly useful for detecting trace levels of volatile organic compounds (VOCs) without complex sample preparation. This is crucial for ensuring the product is free from potentially harmful residual solvents used during synthesis, such as butane (B89635), or volatile byproducts.

Table 5: Potential Volatile Byproducts and Reagents Analyzed by GC

Compound Potential Origin Analytical Method
Butyronitrile Starting Material GC-MS
Butanol Byproduct HS-GC-MS
Triethylamine Reagent GC-MS (after neutralization)

Table of Mentioned Compounds

Compound Name
This compound
Acetonitrile
Butane
Butanol
Butyronitrile
Formic Acid
Methanol

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides invaluable insights into the molecular structure, conformation, and intermolecular interactions that govern the solid-state properties of a compound. In the context of this compound, X-ray crystallography would be the definitive methodology to elucidate its atomic architecture.

At present, a comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals a notable absence of a determined crystal structure for this compound. While the CAS number 1304008-14-7 is assigned to (1Z)-N'-hydroxybutanimidamide hydrochloride, the corresponding crystallographic information file (CIF) containing detailed experimental data from X-ray diffraction analysis is not available in the public domain.

The process of X-ray crystallography involves irradiating a single crystal of the target compound with a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern. By measuring the angles and intensities of these diffracted X-rays, a three-dimensional electron density map of the molecule can be generated. From this map, the precise positions of individual atoms can be determined, allowing for the calculation of bond lengths, bond angles, and torsional angles.

Should the crystal structure of this compound be determined in the future, the resulting data would be presented in a standardized format, typically including the parameters outlined in the hypothetical data tables below.

Hypothetical Crystallographic Data for this compound

This table represents the kind of data that would be obtained from a single-crystal X-ray diffraction experiment.

Parameter Hypothetical Value
Chemical formulaC4H11ClN2O
Formula weight138.60
Crystal system(e.g., Monoclinic)
Space group(e.g., P2₁/c)
a (Å)(e.g., 8.5)
b (Å)(e.g., 10.2)
c (Å)(e.g., 9.8)
α (°)90
β (°)(e.g., 105.3)
γ (°)90
Volume (ų)(e.g., 820.4)
Z4
Density (calculated) (g/cm³)(e.g., 1.120)
Absorption coefficient (mm⁻¹)(e.g., 0.45)
F(000)296

Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters

This table would list the position of each non-hydrogen atom in the unit cell.

Atom x y z U(eq) [Ų]
Cl1(e.g., 0.251)(e.g., 0.432)(e.g., 0.189)(e.g., 0.035)
O1(e.g., 0.876)(e.g., 0.123)(e.g., 0.456)(e.g., 0.041)
N1(e.g., 0.654)(e.g., 0.289)(e.g., 0.321)(e.g., 0.038)
N2(e.g., 0.932)(e.g., 0.378)(e.g., 0.211)(e.g., 0.039)
C1(e.g., 0.543)(e.g., 0.156)(e.g., 0.501)(e.g., 0.045)
C2(e.g., 0.412)(e.g., 0.098)(e.g., 0.587)(e.g., 0.051)
C3(e.g., 0.289)(e.g., 0.034)(e.g., 0.654)(e.g., 0.058)
C4(e.g., 0.789)(e.g., 0.211)(e.g., 0.398)(e.g., 0.037)

Hypothetical Selected Bond Lengths and Angles

This data provides the geometric details of the molecule itself.

Bond Length (Å) Angle Degrees (°)
C4-N1(e.g., 1.32)N1-C4-N2(e.g., 121.5)
C4-N2(e.g., 1.33)C4-N1-O1(e.g., 118.9)
N1-O1(e.g., 1.41)C1-C2-C3(e.g., 112.3)
C1-C2(e.g., 1.53)C2-C1-C4(e.g., 110.8)
C2-C3(e.g., 1.52)

The determination of the crystal structure of this compound would also reveal crucial information about its intermolecular interactions in the solid state. This includes the identification of hydrogen bonding networks, which are expected to be significant given the presence of the hydrochloride salt and the N'-hydroxy group. The arrangement of molecules in the crystal lattice, known as crystal packing, would also be elucidated, providing insights into the stability and physical properties of the solid form.

Future Research Directions and Emerging Applications for N Hydroxybutanimidamide Hydrochloride

Integration with Supramolecular Chemistry and Self-Assembly Research

The future for N'-hydroxybutanimidamide hydrochloride in supramolecular chemistry lies in its potential to act as a versatile building block for creating complex, functional, and self-assembling systems. The amidoxime (B1450833) moiety possesses both hydrogen bond donors (-NH2, -OH) and acceptors (N-OH), making it an ideal candidate for directing the formation of ordered supramolecular structures.

Researchers are expected to explore the use of this compound in the design of:

Gels and Soft Materials: The directional hydrogen bonding capabilities could be harnessed to form hydrogels or organogels. These self-assembled networks could find applications in areas like controlled release, tissue engineering, and environmental remediation.

Crystal Engineering: The compound could be used as a ligand to coordinate with metal ions or as a co-former in co-crystals, allowing for the systematic design of crystalline materials with tailored properties, such as specific porosities or optical characteristics. The protonated nature of the hydrochloride salt could further influence crystal packing through charge-assisted hydrogen bonds.

Molecular Recognition and Sensing: The amidoxime group is known for its ability to chelate various metal ions. This property could be integrated into supramolecular hosts, such as calixarenes or cyclodextrins functionalized with the N'-hydroxybutanimidamide moiety, to create highly selective sensors for specific metal cations. The binding event could trigger a detectable change in fluorescence or color.

Exploration in the Context of Bioorthogonal Chemistry and Chemical Biology Tools

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The unique reactivity of the amidoxime group presents opportunities for developing novel bioorthogonal tools based on this compound.

Future research in this domain could focus on:

Novel Ligation Chemistries: The amidoxime functional group could be explored for new types of bioorthogonal ligation reactions. For instance, its reaction with specific partners under physiological conditions could be used to label proteins, glycans, or other biomolecules within a cellular environment. This would enable researchers to track biological processes in real-time.

Prodrug Activation: The amidoxime moiety is a well-known pharmacophore that can be used to develop prodrugs. N'-hydroxybutanimidamide itself can be considered a prodrug of the corresponding amidine. Researchers may investigate strategies where the amidoxime is "caged" and can only be activated by a specific, non-native chemical stimulus or enzyme, allowing for targeted drug release at a disease site. This approach enhances therapeutic efficacy while minimizing off-target effects.

In-situ Synthesis of Bioactive Molecules: By introducing this compound into a biological system, it could potentially serve as a precursor that participates in a bioorthogonal reaction to synthesize a biologically active molecule at a specific location and time.

Development of High-Throughput Screening Methodologies for Novel Amidoxime Derivatives

As the therapeutic and materials science potential of amidoximes becomes more apparent, the need for efficient discovery methods grows. High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds. Future efforts will likely involve developing HTS assays tailored for discovering new amidoxime derivatives, starting with foundational structures like N'-hydroxybutanimidamide.

Key research directions include:

Assay Development for Specific Targets: Creating HTS platforms to screen libraries of amidoxime derivatives against specific biological targets, such as enzymes implicated in disease (e.g., kinases, proteases) or receptors. This could involve fluorescence, luminescence, or absorbance-based readouts.

Phenotypic Screening: Utilizing cell-based phenotypic screens to identify amidoxime compounds that produce a desired effect, such as inhibiting cancer cell growth or preventing biofilm formation, without a preconceived target. N'-hydroxybutanimidamide could serve as a starting fragment in the generation of diverse chemical libraries for such screens.

Combinatorial Synthesis Platforms: Integrating automated, parallel synthesis with HTS. This would involve using this compound as a core scaffold and systematically modifying its structure to rapidly generate a large library of related compounds for immediate screening.

Potential Applications in Advanced Materials Science and Polymer Chemistry

Perhaps the most explored area for amidoxime-containing compounds, and thus a significant future direction for this compound, is in materials science. The strong metal-chelating ability of the amidoxime group is central to these applications.

Emerging research is expected to incorporate the N'-hydroxybutanimidamide motif into:

Polymers for Metal Sequestration: Amidoxime-functionalized polymers are renowned for their exceptional ability to extract uranium from seawater. Future work could involve grafting the N'-hydroxybutanimidamide moiety onto various polymer backbones (e.g., polyethylene, polypropylene) to create fibers, beads, or membranes for the selective removal of heavy metals and radioactive elements from water sources. The hydrochloride form may influence the polymer's hydrophilicity and swelling behavior.

Catalysis: Immobilizing metal catalysts onto polymers functionalized with amidoxime groups. The amidoxime can act as a robust ligand that anchors the metal, preventing leaching and allowing for easy recovery and reuse of the catalyst. This is crucial for developing sustainable and cost-effective chemical processes.

Advanced Coatings and Adhesives: The hydrogen-bonding and metal-chelating properties of the amidoxime group could be exploited to develop advanced coatings with enhanced adhesion to metal surfaces or with corrosion-resistant properties.

Q & A

Q. What are the recommended synthetic pathways for N'-hydroxybutanimidamide hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves hydroxylation and amidation steps. For example, reacting a butanimidamide precursor with hydroxylamine hydrochloride under controlled pH (e.g., buffered at pH 7–8) and temperature (40–60°C). Optimization includes:

  • Catalyst screening : Test bases like triethylamine or sodium acetate to enhance nucleophilic substitution efficiency.
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the hydrochloride salt.
  • Yield monitoring : Track reaction progress via TLC (Rf ~0.3 in 9:1 chloroform/methanol) or LC-MS for intermediate detection .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR : Use 1^1H NMR (DMSO-d6) to confirm hydroxylamine protons (δ 8.5–9.5 ppm) and imidamide backbone (δ 2.5–3.5 ppm for methylene groups). 13^13C NMR should show carbonyl carbons near δ 160–170 ppm.
  • IR : Look for N–H stretches (~3200 cm1^{-1}) and C=N vibrations (~1650 cm1^{-1}).
  • Mass spectrometry : ESI-MS in positive mode should display [M+H]+^+ peaks matching the molecular formula (C4_4H10_{10}ClN3_3O). Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
  • Spill management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).
  • Regulatory compliance : Follow GHS guidelines (Section 7 of SDS) and REACH protocols for waste disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR shifts or IR peaks) for this compound?

Methodological Answer:

  • Contamination check : Re-purify the compound and re-run spectra.
  • Solvent effects : Test in alternative solvents (e.g., CDCl3 vs. DMSO-d6) to assess hydrogen bonding impacts.
  • Tautomerism analysis : Use 15^15N NMR or computational modeling (DFT) to evaluate possible tautomeric forms of the imidamide group.
  • X-ray crystallography : Resolve structural ambiguities via single-crystal XRD (e.g., compare bond lengths and angles to literature analogs) .

Q. What experimental designs are suitable for studying the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

  • Buffer systems : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C.
  • Kinetic monitoring : Use HPLC-UV (λ = 230 nm) to quantify degradation products over time.
  • Mass balance : Track chloride release via ion chromatography to confirm hydrolysis pathways.
  • Control experiments : Compare stability in inert (N2_2 atmosphere) vs. oxidative conditions to assess redox sensitivity .

Q. How can computational methods enhance the understanding of this compound’s reactivity in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite.
  • Reaction pathway modeling : Use Gaussian or ORCA to map energy profiles for hydroxylation or amidation steps, validating with experimental kinetics data .

Q. What strategies are effective for reproducing literature-reported syntheses of this compound when facing inconsistent yields?

Methodological Answer:

  • Parameter scrutiny : Verify exact reagent stoichiometry, solvent grades, and heating/cooling rates.
  • Atmosphere control : Conduct reactions under nitrogen to exclude moisture/O2_2 interference.
  • Intermediate trapping : Isolate and characterize intermediates (e.g., hydroxylamine adducts) via LC-MS or IR.
  • Collaborative validation : Cross-check protocols with independent labs to identify overlooked variables (e.g., water content in solvents) .

Data Analysis & Interpretation

Q. How should researchers statistically analyze biological activity data (e.g., IC50_{50}50​) for this compound derivatives?

Methodological Answer:

  • Dose-response curves : Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate IC50_{50}.
  • Error analysis : Report 95% confidence intervals and use ANOVA for group comparisons.
  • Outlier detection : Apply Grubbs’ test or ROUT method (Q = 1%) to exclude anomalous replicates .

Q. What methodologies address contradictions in reported applications of structurally similar imidamide derivatives?

Methodological Answer:

  • Meta-analysis : Systematically review primary literature, prioritizing studies with full experimental details (e.g., purity verification via elemental analysis).
  • Structure-activity relationship (SAR) : Compare substituent effects across analogs using cheminformatics tools (e.g., RDKit).
  • Experimental replication : Reproduce key assays (e.g., enzyme inhibition) under standardized conditions to isolate variable impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.